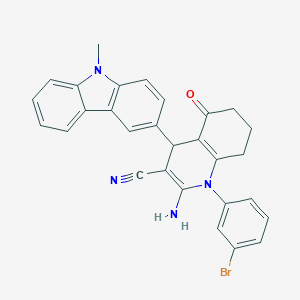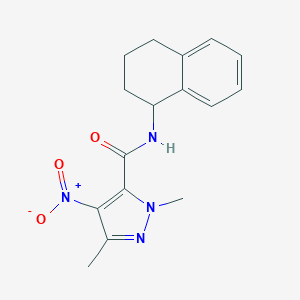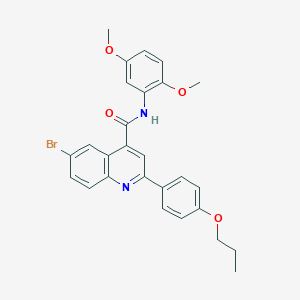
N-(ADAMANTAN-1-YL)-4-BENZYLPIPERIDINE-1-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(ADAMANTAN-1-YL)-4-BENZYLPIPERIDINE-1-CARBOXAMIDE is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-4-BENZYLPIPERIDINE-1-CARBOXAMIDE typically involves the reaction of 1-adamantylamine with 4-benzylpiperidinecarboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include anhydrous solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and solvent recycling techniques. The industrial process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-(ADAMANTAN-1-YL)-4-BENZYLPIPERIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include adamantanone derivatives, secondary amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-(ADAMANTAN-1-YL)-4-BENZYLPIPERIDINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
作用機序
The mechanism of action of N-(ADAMANTAN-1-YL)-4-BENZYLPIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group provides a rigid scaffold that can enhance binding affinity to certain proteins or enzymes. The benzyl and piperidinecarboxamide moieties can interact with different functional groups on the target, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Amantadine
- Memantine
Uniqueness
N-(ADAMANTAN-1-YL)-4-BENZYLPIPERIDINE-1-CARBOXAMIDE is unique due to its specific combination of the adamantyl, benzyl, and piperidinecarboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C23H32N2O |
|---|---|
分子量 |
352.5g/mol |
IUPAC名 |
N-(1-adamantyl)-4-benzylpiperidine-1-carboxamide |
InChI |
InChI=1S/C23H32N2O/c26-22(24-23-14-19-11-20(15-23)13-21(12-19)16-23)25-8-6-18(7-9-25)10-17-4-2-1-3-5-17/h1-5,18-21H,6-16H2,(H,24,26) |
InChIキー |
VLSDDOKDTKXBIY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
正規SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Chlorophenoxy)methyl]-2-furoic acid](/img/structure/B451937.png)
![1-{[6-Bromo-2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B451939.png)


![4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451946.png)

![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B451951.png)






